molecular formula C11H13NO3 B1370606 N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide CAS No. 1134335-03-7

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

Cat. No.: B1370606
CAS No.: 1134335-03-7
M. Wt: 207.23 g/mol
InChI Key: RZLYWIHGYXJSQY-UHFFFAOYSA-N
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Description

Compound Overview: N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide is an organic compound featuring a benzodioxepin core structure, which is of significant interest in medicinal and synthetic chemistry research. This compound is supplied as a high-purity material to ensure reliability and reproducibility in experimental settings. Chemical Profile: The molecular formula for this compound is C11H13NO3, corresponding to a molecular weight of 207.23 g/mol . Its structure is characterized by a seven-membered 1,4-benzodioxepin ring system, which serves as a key scaffold in the development of various biologically active molecules . Researchers can utilize this compound as a versatile building block or intermediate for the synthesis of more complex chemical entities, particularly in the exploration of heterocyclic compounds . Research Applications and Value: The 1,4-benzodioxepin scaffold is a privileged structure in drug discovery. This specific acetamide derivative is valuable for chemical biology and pharmaceutical research, serving as a key intermediate in synthetic pathways. Its structure is amenable to further functionalization, making it a useful precursor for creating libraries of compounds for biological screening. Researchers are exploring its potential in various therapeutic areas, though its specific biological mechanisms and targets are still under investigation. All research applications should be conducted by qualified professionals in a controlled laboratory environment. Important Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(3,5-dihydro-2H-1,4-benzodioxepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-2-3-11-9(6-10)7-14-4-5-15-11/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLYWIHGYXJSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

The primary precursor is often 3,4-dihydro-2H-1,5-benzodioxepin-7-amine , a benzodioxepin derivative with an amino group at the 7-position. This intermediate is commercially available or can be synthesized via known methods involving:

  • Cyclization of catechol derivatives with appropriate dihalides to form the benzodioxepin ring.
  • Nitration or amination at the 7-position to introduce the amino group.

Physical properties of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine include a melting point of 81 °C and good solubility in ethanol and acetone, facilitating further reactions.

Acetylation of the Amino Group

The preparation of N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide typically proceeds via acetylation of the 7-amino group:

  • The amino precursor is reacted with an acetylating agent such as acetic anhydride or acetyl chloride .
  • The reaction is commonly performed in an inert solvent like dichloromethane or tetrahydrofuran (THF).
  • Mild base (e.g., pyridine or triethylamine) is often added to neutralize the acid by-products and drive the reaction forward.
  • Temperature control (0–25 °C) is critical to avoid decomposition of the benzodioxepin ring.

This acetylation converts the amine to the corresponding acetamide, yielding the target compound.

Detailed Reaction Conditions and Optimization

Step Reagents & Conditions Notes Expected Yield (%)
1. Preparation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine Cyclization of catechol derivative with dihalide in basic medium Requires controlled temperature (50–80 °C) 70–85%
2. Acetylation of amino group Acetic anhydride or acetyl chloride, base (pyridine), solvent (DCM or THF), 0–25 °C, 2–4 hours Avoid prolonged heating to prevent ring opening 80–90%

Alternative Synthetic Approaches

Use of 2-Chloroacetamide Derivatives

An alternative method involves nucleophilic substitution of 2-chloroacetamide with the benzodioxepin amine:

  • The 7-amino benzodioxepin reacts with 2-chloroacetamide under basic conditions.
  • This method may require heating (50–70 °C) and polar aprotic solvents such as DMF or DMSO.
  • The reaction proceeds via nucleophilic substitution to form the acetamide linkage.

This approach can offer milder conditions and potentially higher selectivity.

Multi-Step Synthesis via Intermediate Amides

In complex synthetic schemes, the benzodioxepin amine can be first converted to an intermediate amide or carbamate, which is then selectively deprotected or modified to yield the target acetamide. Such routes are more common in medicinal chemistry research for analog synthesis.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Direct Acetylation 3,4-dihydro-2H-1,5-benzodioxepin-7-amine Acetic anhydride or acetyl chloride, base 0–25 °C, inert solvent Simple, high yield Sensitive to moisture, requires careful temp control
Nucleophilic Substitution 3,4-dihydro-2H-1,5-benzodioxepin-7-amine + 2-chloroacetamide Base (K2CO3), DMF or DMSO 50–70 °C Mild conditions, selective Longer reaction times, solvent removal challenges
Multi-step Amide Formation Benzodioxepin amine derivatives Various acylating agents Multi-step, variable Enables analog synthesis More complex, lower overall yield

Research Findings and Optimization Notes

  • Reaction temperature and solvent choice critically influence yield and purity; low temperatures favor ring stability.
  • Base selection impacts acetylation efficiency; pyridine is preferred for its dual role as solvent and base.
  • Moisture exclusion is essential to prevent hydrolysis of acylating agents.
  • Scale-up requires careful monitoring of exothermic acetylation steps.
  • Analytical characterization confirms the selective acetylation without ring degradation.

Scientific Research Applications

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Solubility (HPLC, mg/mL) Key Substituents Reference
N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide Benzodioxepin + acetamide ~193.2* N/A N/A Acetamide at position 7 -
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepin + amine 165.18 81–82 N/A Amine at position 7
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid Benzodioxepin + carboxylic acid 194.18 143–146 N/A Carboxylic acid at position 7
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide (Compound 9) Dibenzazepine + acetamide 451 (M−H)+ 96–100 Quantified via HPLC Fluoro-biphenyl, methyl group
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + acetamide ~340.3* N/A N/A Trifluoromethyl, phenyl

*Calculated based on molecular formula.

Key Observations:

Benzodioxepin Derivatives :

  • The amine and carboxylic acid derivatives () exhibit lower molecular weights and distinct melting points compared to the acetamide analog, reflecting differences in polarity and intermolecular interactions. The carboxylic acid derivative has the highest melting point (143–146°C), likely due to hydrogen bonding .
  • The acetamide group in the target compound may enhance solubility relative to the amine but reduce it compared to the carboxylic acid, though direct solubility data are unavailable.

Dibenzazepine and Benzothiazole Analogs :

  • Compound 9 () shares the acetamide moiety but incorporates a dibenzazepine core and fluoro-biphenyl substituent, resulting in higher molecular weight (451 vs. ~193) and lipophilicity. Its solubility was quantified via HPLC (methodology described in ), suggesting similar protocols could apply to the target compound.
  • Benzothiazole-based acetamides () often feature electron-withdrawing groups (e.g., trifluoromethyl), which may enhance metabolic stability compared to benzodioxepin analogs .

Biological Activity

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a benzodioxepin core. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 1134335-03-7

Structural Information

PropertyValue
IUPAC NameThis compound
InChI KeyRZLYWIHGYXJSQY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxepin with acetic anhydride under controlled conditions. This process allows for the formation of the acetamide group attached to the benzodioxepin structure.

Synthetic Route Overview

  • Reactants : 2,3-dihydro-1,4-benzodioxepin and acetic anhydride.
  • Catalysts : Acidic or basic catalysts may be used to facilitate the reaction.
  • Conditions : Controlled temperature and pressure to optimize yield.

This compound exhibits biological activity through its interaction with various molecular targets. It is believed to act primarily as an enzyme inhibitor, potentially affecting pathways related to inflammation and pain.

Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. This effect is hypothesized to result from the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityNotes
2,3-Dihydro-5H-1,4-benzodioxepinModerate anti-inflammatory effectsLacks acetamide group
N-(2-hydroxyethyl)-acetamideAntimicrobial activityDifferent functional group
N-(2-methyl)-acetamideMinimal biological activityLess effective than benzodioxepin analogs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxepin core. Key steps include:

  • Acylation : Reacting 2,3-dihydro-5H-1,4-benzodioxepin-7-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Cyclization : Controlled temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the product, monitored by TLC .
    • Optimization : Reaction yield and purity depend on stoichiometry, catalyst use (e.g., DMAP for acylation), and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the acetamide moiety (δ ~2.0 ppm for CH3_3) and benzodioxepin aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ = 248.1052) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

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